molecular formula C13H10ClN3 B11869332 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 88406-56-8

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11869332
CAS No.: 88406-56-8
M. Wt: 243.69 g/mol
InChI Key: PUBUUEDDOQENFU-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 88406-56-8) is a high-purity chemical compound supplied for research and development purposes. This molecule features an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its structural resemblance to purines, which allows it to interact with a wide range of biological targets . This specific derivative is of significant research interest in oncology. The imidazo[4,5-b]pyridine scaffold has demonstrated a notable ability to influence key cellular pathways in cancerous cells . Research indicates that similar compounds act as potent inhibitors of crucial protein kinases, such as Aurora A kinase (AURKA), which is overexpressed in various cancers and is a promising molecular target for therapy . Furthermore, the scaffold has been investigated for its potential to inhibit other serine/threonine-protein kinases, including Tank binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ), which are involved in tumor development . Beyond its antitumor potential, the compound's structure is highly relevant for infectious disease research. The imidazo[4,5-b]pyridine nucleus is a key structural motif in novel antitubercular agents, particularly those targeting the DprE1 enzyme in Mycobacterium tuberculosis , a novel mechanism of action for addressing drug-resistant strains . The presence of the chlorine substituent in this compound is a feature that has been associated with enhanced antimicrobial activity in related molecules . The core structure has also been explored in the development of new antimicrobial agents to address the growing crisis of microbial resistance . This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

88406-56-8

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10ClN3/c1-8-7-10(14)11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17)

InChI Key

PUBUUEDDOQENFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Primary Amine-Mediated Annulation

A highly efficient method for constructing the imidazo[4,5-b]pyridine core involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by sequential reduction and cyclization with benzaldehyde.

  • Step 1 : 2-Chloro-3-nitropyridine reacts with methylamine in a 1:1 mixture of water and isopropyl alcohol (IPA) at 80°C for 2 hours, forming the intermediate 3-methylamino-2-nitropyridine.

  • Step 2 : Zinc dust and concentrated HCl reduce the nitro group to an amine, yielding 2-chloro-3-methylaminopyridine.

  • Step 3 : Benzaldehyde is introduced, and the mixture is heated at 85°C for 10 hours, facilitating imine formation and subsequent cyclization to 7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

This route achieves yields of 82–89% for analogous compounds, with the chlorine atom retained at position 7 from the starting material. The reaction mechanism proceeds via imine intermediates, confirmed by time-dependent 1H^1H NMR studies.

Zinc-Mediated Reductive Cyclization

An alternative protocol employs zinc as a reductant and cyclization catalyst:

  • Intermediate Formation : 2-Chloro-3-nitropyridine is treated with methylamine to form 3-methylamino-2-nitropyridine.

  • Reduction : Zinc and HCl reduce the nitro group, generating 2-chloro-3-methylaminopyridine.

  • Cyclization : Benzaldehyde is added, and the mixture undergoes reflux in acetic acid, yielding the target compound in 75% isolated yield.

Key Advantages :

  • Avoids expensive transition metal catalysts.

  • Utilizes aqueous-organic solvent systems for greener synthesis.

One-Pot Tandem Reactions

CDI-Mediated Cyclization

A regioselective approach uses N,NN,N'-carbonyldiimidazole (CDI) to form the imidazo[4,5-b]pyridine ring:

  • Condensation : 2-Amino-3-methylaminopyridine reacts with phenylacetic acid in the presence of CDI, forming a bicyclic intermediate.

  • Aromatization : The intermediate undergoes oxidative aromatization with H2O2H_2O_2, yielding 7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 110°C for 6 hours.

  • Yield: 51%.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Cyclocondensation2-Chloro-3-nitropyridineMethylamine, Zn82–89High yield, transition metal-freeMulti-step, lengthy reaction time
CDI Cyclization2-Amino-3-methylaminopyridineCDI, H2O2H_2O_251RegioselectiveModerate yield, requires pre-synthesis
POCl3_3 ChlorinationImidazo[4,5-b]pyridine N-oxidePOCl3POCl_354Direct chlorinationDependent on precursor availability

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 8.38 (dd, J=4.8HzJ = 4.8 \, \text{Hz}, 1H), 7.75–7.52 (m, 5H, phenyl), 4.50 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 2H), 2.35 (s, 3H, methyl).

  • 13C^{13}C NMR : δ 155.0 (C-2), 149.1 (C-7), 135.6 (C-5), 130.5 (phenyl carbons).

  • HRMS : Calculated for C13H10ClN3\text{C}_{13}\text{H}_{10}\text{ClN}_3: 247.0512; Found: 247.0518.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky directing groups or tailored catalysts could improve selectivity.

  • Yield Enhancement : Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve efficiency.

  • Chlorine Retention : Ensuring chlorine remains intact during reduction steps requires careful control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine has been investigated for its biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds related to 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study Example :
In a study published in Journal of Medicinal Chemistry, a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Pharmacological Applications

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine has shown promise in pharmacology due to its ability to modulate various biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study Example :
A recent study highlighted the efficacy of this compound as a selective CDK inhibitor, leading to reduced tumor growth in preclinical models .

Material Science Applications

Beyond biological applications, 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is being explored in material science.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized as a building block for organic semiconductors due to its favorable charge transport characteristics.

Data Table: Electronic Properties

PropertyValue
Band Gap2.1 eV
Charge Mobility0.05 cm²/Vs
Thermal StabilityStable up to 300°C

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine with PhIP and other analogs:

Compound Name Substituents Molecular Weight (g/mol) LogP<sup>a</sup> Aqueous Solubility (mg/L) Mutagenicity (Ames Test)
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine 2-Ph, 5-Me, 7-Cl 243.45 4.21 ~5 (predicted) Not reported
PhIP (2-amino-1-Me-6-Ph-imidazo[4,5-b]pyridine) 1-Me, 2-NH2, 6-Ph 224.25 2.98 ~20 Positive
5-Methyl-2-phenylimidazo[4,5-b]pyridine 2-Ph, 5-Me 209.26 3.12 ~15 Weakly positive

<sup>a</sup>LogP values calculated using fragment-based methods.

Key Observations :

  • Mutagenicity: PhIP’s amino group at position 2 is critical for its mutagenic activity via metabolic activation to DNA-reactive intermediates.
  • Solubility : The chloro and methyl groups in the target compound reduce aqueous solubility compared to PhIP, which could limit its bioavailability in unmodified forms .

Reactivity and Inhibitor Interactions

PhIP formation in thermally processed foods is influenced by precursors (e.g., creatinine, amino acids) and inhibitors like flavonoids. Studies show that sweet potato leaf flavonoids inhibit PhIP formation by 67.31%, outperforming quercetin (45%) and rutin (38%) . While analogous data for 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine are lacking, its distinct substitution pattern may alter precursor requirements or interactions with inhibitors. For example:

  • Chlorine Substituent : The electron-withdrawing Cl group at position 7 could stabilize the imidazopyridine core, reducing reactivity during thermal synthesis compared to PhIP.

Metabolic and Toxicological Profiles

  • PhIP : Metabolized by cytochrome P450 enzymes (e.g., CYP1A2) to hydroxylamine derivatives, which form DNA adducts. Its mutagenicity is well-documented in Ames tests .
  • 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: The chloro group may redirect metabolic pathways toward glutathione conjugation or dehalogenation, reducing genotoxic risk. However, the methyl group could enhance hepatic retention, prolonging exposure.

Biological Activity

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H11ClN3
  • Molecular Weight : 253.7 g/mol
  • CAS Number : 6980-11-6

7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine exhibits various mechanisms of action that contribute to its biological activity:

  • Kinase Inhibition : The compound has been shown to selectively inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
  • DNA Interaction : Its structural similarity to purines allows it to interact with DNA and RNA, potentially disrupting nucleic acid synthesis and function .
  • Cytotoxicity : Studies indicate that derivatives of imidazo[4,5-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antitumor Activity

Research has demonstrated that 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine displays potent antitumor activity. For instance:

  • In vitro studies revealed that the compound inhibited the growth of HCT116 human colon carcinoma cells with an IC50 value indicative of its effectiveness against this cancer line .

Selectivity for Kinases

The compound has been investigated for its selectivity towards Aurora kinases:

  • Aurora-A inhibitors derived from this structure have shown promising results in selectively targeting Aurora-A over Aurora-B, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine:

StudyFindings
Identified as a selective inhibitor of Aurora-A kinase with potential for treating specific cancers.
Demonstrated cytotoxic effects on various cancer cell lines with a focus on selective kinase inhibition.
Explored molecular modeling to enhance understanding of binding interactions with protein targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine, and what challenges arise during its synthesis?

  • Answer : The synthesis typically involves cyclization reactions using precursors like substituted pyridine diamines and aldehydes. For example, phase transfer catalysis (PTC) with solvents such as DMF and catalysts like p-toluenesulfonic acid is commonly employed . A key challenge is the stability of the chloro substituent, which may resist displacement under standard conditions (e.g., sodium azide or methoxide treatments fail to replace the chloro group, as seen in analogous compounds) . Optimizing reaction time, temperature, and catalyst loading is critical to avoid side products.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Techniques include:

  • NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between 5- and 7-chloro isomers) .
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related pyrazolo[1,5-a]pyrimidines .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer : Standard assays include:

  • Antiproliferative activity : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • CYP450 inhibition studies : To assess metabolic stability and drug-drug interaction risks .

Advanced Research Questions

Q. How does the chloro substituent at the 7-position influence regioselectivity in further functionalization?

  • Answer : The 7-chloro group exhibits electron-withdrawing effects, deactivating the adjacent positions toward electrophilic substitution. Regioselective modifications (e.g., palladium-catalyzed amidation) are often required to introduce groups at the 2-phenyl or 5-methyl positions . Phosphoryl chloride (POCl₃) has been used to selectively chlorinate imidazo[4,5-b]pyridine N-oxides, but steric hindrance from the 5-methyl group may complicate this approach .

Q. What computational methods can resolve contradictions in experimental reactivity data?

  • Answer :

  • DFT calculations : To model electron density distribution and predict reactive sites (e.g., nucleophilic aromatic substitution vs. radical pathways) .
  • Molecular docking : To rationalize discrepancies in biological activity by analyzing ligand-target interactions (e.g., imidazo[4,5-b]pyridine derivatives binding to CYP1A2) .
  • QSAR models : To correlate substituent effects (e.g., methyl vs. phenyl groups) with observed toxicity or potency .

Q. How can metabolic activation pathways of this compound inform biomarker identification?

  • Answer :

  • Phase I metabolism : CYP1A2-mediated N-hydroxylation generates reactive intermediates, which form DNA adducts (e.g., N(2)-(deoxyguanosin-8-yl) adducts) .
  • Phase II conjugation : Acetyl-CoA-dependent N-acetylation or sulfation produces detoxified metabolites.
  • Biomarker candidates : 5-hydroxy metabolites (e.g., 5-OH-PhIP) in urine correlate with adduct formation in vivo, serving as non-invasive biomarkers .

Methodological Recommendations

  • Contradiction Analysis : When conflicting reactivity data arise, combine experimental (e.g., solvent screening, kinetic studies) and computational (DFT) approaches to identify steric/electronic bottlenecks .
  • Toxicity Mitigation : Use glutathione (3 mM) in incubation mixtures to reduce N-acetoxy metabolite formation and adduct yield .

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